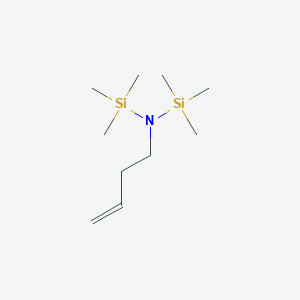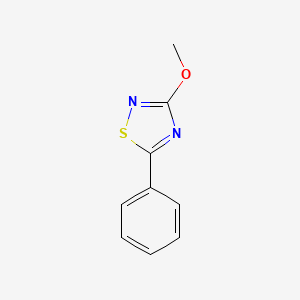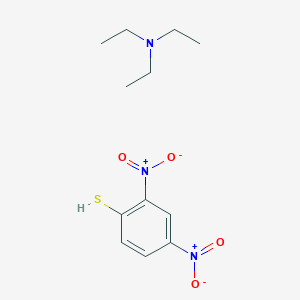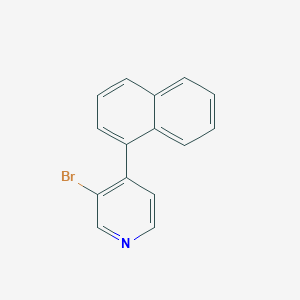![molecular formula C17H23FO4 B14385875 Diethyl [4-(4-fluorophenyl)butyl]propanedioate CAS No. 89326-71-6](/img/structure/B14385875.png)
Diethyl [4-(4-fluorophenyl)butyl]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [4-(4-fluorophenyl)butyl]propanedioate is a chemical compound that belongs to the class of diethyl esters It is characterized by the presence of a fluorophenyl group attached to a butyl chain, which is further connected to a propanedioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [4-(4-fluorophenyl)butyl]propanedioate typically involves the alkylation of diethyl malonate with 4-(4-fluorophenyl)butyl bromide. The reaction is carried out in the presence of a strong base such as sodium ethoxide in ethanol. The enolate ion formed from diethyl malonate acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [4-(4-fluorophenyl)butyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position of the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium ethoxide (NaOEt) and sodium hydride (NaH) are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives at the benzylic position.
Applications De Recherche Scientifique
Diethyl [4-(4-fluorophenyl)butyl]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Diethyl [4-(4-fluorophenyl)butyl]propanedioate involves its interaction with specific molecular targets. The compound can undergo hydrolysis to release active intermediates that interact with enzymes or receptors in biological systems. The fluorophenyl group may enhance its binding affinity and specificity towards certain molecular targets, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity but lacking the fluorophenyl group.
Diethyl [4-(4-chlorophenyl)butyl]propanedioate: Similar structure but with a chlorine atom instead of fluorine.
Diethyl [4-(4-methylphenyl)butyl]propanedioate: Contains a methyl group instead of fluorine.
Uniqueness
Diethyl [4-(4-fluorophenyl)butyl]propanedioate is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
89326-71-6 |
|---|---|
Formule moléculaire |
C17H23FO4 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
diethyl 2-[4-(4-fluorophenyl)butyl]propanedioate |
InChI |
InChI=1S/C17H23FO4/c1-3-21-16(19)15(17(20)22-4-2)8-6-5-7-13-9-11-14(18)12-10-13/h9-12,15H,3-8H2,1-2H3 |
Clé InChI |
YOQUTFOLZCYAEQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CCCCC1=CC=C(C=C1)F)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Acetamido-2-{2-[(2-sulfophenyl)methylidene]hydrazinyl}benzoic acid](/img/structure/B14385795.png)

![2-Propen-1-one, 3-(4-methoxyphenyl)-1-[4-(phenylamino)phenyl]-](/img/structure/B14385802.png)



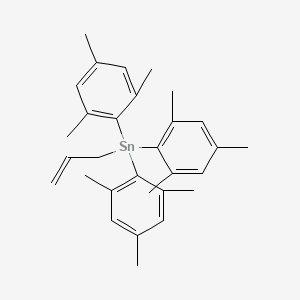
![Ethyl 5-[(2-ethoxy-2-oxoethyl)amino]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B14385843.png)

